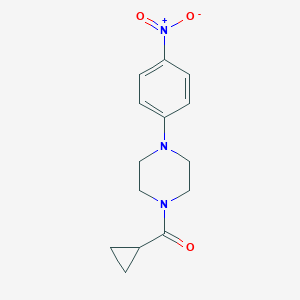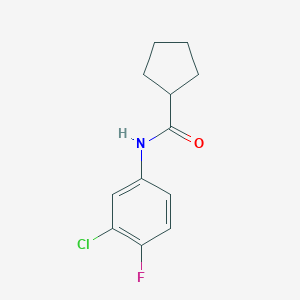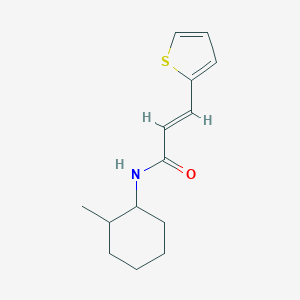![molecular formula C20H22N2O2 B458464 N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B458464.png)
N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indene moiety with a hydrazide functional group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone with 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)
- 1H-Inden-5-ol, 2,3-dihydro-
Uniqueness
N’-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide stands out due to its unique combination of an indene moiety and a hydrazide functional group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H22N2O2 |
|---|---|
Peso molecular |
322.4g/mol |
Nombre IUPAC |
N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-10-19(11-7-14)24-13-20(23)22-21-15(2)17-9-8-16-4-3-5-18(16)12-17/h6-12H,3-5,13H2,1-2H3,(H,22,23)/b21-15- |
Clave InChI |
JRFMMRXFZJYQGD-QNGOZBTKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OCC(=O)N/N=C(/C)\C2=CC3=C(CCC3)C=C2 |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC3=C(CCC3)C=C2 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC3=C(CCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B458384.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B458387.png)
![2-nitro-N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide](/img/structure/B458389.png)
![N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B458390.png)
![2,2-dichloro-N-(9-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}nonyl)-1-methylcyclopropanecarboxamide](/img/structure/B458391.png)
![METHYL 5'-(2-METHYLPROPANAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B458392.png)
![N-[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]nonanamide](/img/structure/B458393.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B458394.png)




![2-{4-[3-(4-Fluorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B458404.png)
